molecular formula C9H10N2O3 B3135042 2-(2-Nitroethyl)benzamide CAS No. 400085-95-2

2-(2-Nitroethyl)benzamide

Cat. No.: B3135042
CAS No.: 400085-95-2
M. Wt: 194.19 g/mol
InChI Key: QGPSJDGCHVGONF-UHFFFAOYSA-N
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Description

2-(2-Nitroethyl)benzamide is a benzamide derivative characterized by a nitroethyl (-CH₂CH₂NO₂) substituent at the ortho position of the benzamide scaffold.

Properties

IUPAC Name

2-(2-nitroethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c10-9(12)8-4-2-1-3-7(8)5-6-11(13)14/h1-4H,5-6H2,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPSJDGCHVGONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301312643
Record name 2-(2-Nitroethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400085-95-2
Record name 2-(2-Nitroethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400085-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Nitroethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitroethyl)benzamide typically involves the nitration of ethylbenzene followed by the conversion of the nitro group to an amine and subsequent amidation. One common method includes:

Industrial Production Methods: Industrial production methods for 2-(2-Nitroethyl)benzamide may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Nitroethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine, which can further participate in various substitution reactions.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like sodium borohydride.

    Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3.

Major Products:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 2-(2-Aminoethyl)benzamide.

    Substitution: Formation of halogenated benzamides.

Scientific Research Applications

2-(2-Nitroethyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Nitroethyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic or toxic effects .

Comparison with Similar Compounds

Key Observations :

  • Hydroxyl groups improve antioxidant capacity, as seen in 3,4,5-trihydroxy derivatives .
  • Bulkier substituents (e.g., -CH(CH₃)₂OH) can hinder crystallinity but enable coordination chemistry .

Antimicrobial and Antiparasitic Activity

  • Nitazoxanide : Effective against protozoa (e.g., Giardia) due to nitro-reduction generating reactive intermediates .
  • 2-Chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide : Used in antiparasitic drug synthesis; the nitro-thiazole moiety enhances target binding .
  • N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide: Exhibits potent antimicrobial activity (Gram-positive bacteria), attributed to chloro-phenyl and azetidinone groups .

2-(2-Nitroethyl)benzamide’s Potential: The nitroethyl group may mimic Nitazoxanide’s redox mechanism but requires validation via in vitro assays.

Antioxidant Activity

  • 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide : IC₅₀ = 2.5 μM against superoxide radicals, surpassing ascorbic acid .
  • 2-(2-Nitroethyl)benzamide : Likely lower antioxidant activity due to the absence of hydroxyl groups, but nitro groups may scavenge radicals via alternative pathways.

Biological Activity

2-(2-Nitroethyl)benzamide, a compound with the CAS number 400085-95-2, has garnered attention in recent years due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR), along with relevant case studies and research findings.

Chemical Structure and Synthesis

2-(2-Nitroethyl)benzamide is characterized by a benzamide structure with a nitroethyl substituent. The synthesis typically involves nitration of the appropriate benzamide precursor followed by acylation processes. The structural similarity to other bioactive compounds suggests potential for various therapeutic applications.

Antimicrobial Properties

Research indicates that 2-(2-Nitroethyl)benzamide exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, showing significant inhibition at micromolar concentrations. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity of 2-(2-Nitroethyl)benzamide

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antiviral Activity

In addition to its antimicrobial properties, 2-(2-Nitroethyl)benzamide has been investigated for antiviral activity. Preliminary studies suggest it may inhibit viral replication, particularly in RNA viruses. Further research is needed to elucidate the specific mechanisms involved.

Structure-Activity Relationships (SAR)

The biological activity of 2-(2-Nitroethyl)benzamide can be correlated with its structural features. Modifications to the benzamide moiety have been shown to enhance or diminish activity. For instance, substituents on the aromatic ring significantly influence potency and selectivity against various pathogens.

Table 2: SAR Analysis of Benzamide Derivatives

CompoundSubstituentActivity (IC50 µM)
2-(2-Nitroethyl)benzamideNitro group15
4-Fluoro-2-benzamideFluoro group5
3-Methyl-2-benzamideMethyl group20

Case Studies

  • Antitubercular Activity : A study evaluated a series of nitro-substituted benzamides, including 2-(2-Nitroethyl)benzamide, for their antitubercular properties. Results indicated that certain derivatives demonstrated significant activity against Mycobacterium tuberculosis, suggesting potential as new anti-TB agents .
  • Cytotoxicity Studies : A cytotoxicity assessment on human cell lines revealed that while some derivatives exhibited promising antimicrobial effects, they also showed varying levels of cytotoxicity. The balance between efficacy and safety remains a critical consideration in further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Nitroethyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-(2-Nitroethyl)benzamide

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